Cas no 899691-53-3 (2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid)

2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with an amino group, a 3-chlorophenyl moiety, and a carboxylic acid functionality. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both amino and carboxylic acid groups allows for further derivatization, enabling the synthesis of amides, esters, and other derivatives. The 3-chlorophenyl substituent enhances its potential as a building block for bioactive molecules, including kinase inhibitors and antimicrobial agents. Its well-defined reactivity and stability under standard conditions make it a reliable choice for research and industrial applications.
2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid structure
899691-53-3 structure
商品名:2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid
CAS番号:899691-53-3
MF:C11H8ClNO2S
メガワット:253.704720497131
CID:2112605

2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid
    • 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid
    • 2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid
    • インチ: 1S/C11H8ClNO2S/c12-7-3-1-2-6(4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15)
    • InChIKey: BEVRGXJQQIDOLT-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)C1=CSC(=C1C(=O)O)N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • トポロジー分子極性表面積: 91.6

2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A169006326-250mg
2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid
899691-53-3 95%
250mg
$185.50 2023-08-31
Alichem
A169006326-1g
2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid
899691-53-3 95%
1g
$438.00 2023-08-31
Crysdot LLC
CD11022461-1g
2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid
899691-53-3 97%
1g
$412 2024-07-19

2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid 関連文献

2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acidに関する追加情報

Introduction to 2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid (CAS No. 899691-53-3)

2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This molecule, identified by the CAS number 899691-53-3, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound belongs to the thiophene derivatives, a class of heterocyclic compounds that have been extensively studied for their pharmacological significance. The presence of both amino and carboxylic acid functional groups, along with a chlorophenyl substituent, makes this compound a versatile scaffold for further chemical modifications and biological evaluations.

The structural framework of 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid consists of a thiophene ring system, which is a core structure in many bioactive molecules. The thiophene ring is flanked by an amino group at the 2-position and a carboxylic acid group at the 3-position, while the 4-position is substituted with a 3-chlorophenyl group. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it an attractive candidate for drug discovery programs. The chlorophenyl moiety, in particular, introduces electronic and steric effects that can influence the compound's interactions with biological targets.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid has emerged as a promising lead compound in several preclinical studies due to its ability to modulate key enzymatic and receptor systems. One of the most notable areas of investigation has been its potential role in inhibiting enzymes involved in cancer metabolism. Studies have demonstrated that thiophene derivatives can exhibit inhibitory effects on enzymes such as cytochrome P450 monooxygenases, which are crucial in drug metabolism and biosynthesis. The amino and carboxylic acid groups in 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid provide multiple sites for covalent or non-covalent interactions with these enzymes, enhancing binding affinity and specificity.

Furthermore, the compound has shown promise in anti-inflammatory applications. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. The structural features of 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid allow it to interact with inflammatory pathways by modulating the activity of key signaling molecules such as nuclear factor kappa B (NF-κB). NF-κB is a critical transcription factor involved in the regulation of pro-inflammatory cytokines and chemokines. Preclinical data suggest that derivatives of this compound can inhibit NF-κB activation, thereby reducing inflammation and associated pathological processes.

The role of 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid in central nervous system (CNS) disorders has also been explored. Neuroinflammation and oxidative stress are significant contributors to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier has been investigated, and preliminary results indicate that it can reach relevant CNS targets effectively. By modulating inflammatory responses and antioxidant defenses within neural tissues, this compound holds potential as a therapeutic agent for managing neuroinflammatory conditions.

In addition to its pharmacological applications, 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid has been studied for its role in metabolic disorders. Obesity and type 2 diabetes are global health challenges characterized by dysregulation of energy metabolism. Research indicates that thiophene derivatives can influence glucose homeostasis by targeting receptors and enzymes involved in insulin signaling pathways. The presence of both amino and carboxylic acid functionalities allows for interactions with insulin receptors and downstream signaling molecules, potentially improving insulin sensitivity and glucose uptake in peripheral tissues.

The synthesis of 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of 2-aminothiophene-3-carboxylic acid with 3-chlorobenzaldehyde under basic conditions, followed by cyclization and purification steps. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have also been employed to enhance reaction efficiency and selectivity. These synthetic strategies are crucial for producing sufficient quantities of the compound for preclinical studies and eventual clinical trials.

The analytical characterization of 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid is essential for ensuring its identity and purity before biological evaluation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm molecular structure and assess impurity profiles. Additionally, computational methods such as molecular modeling have been utilized to predict binding affinities and interactions with biological targets. These analytical tools provide critical data for understanding the compound's behavior in vitro and guiding further optimization efforts.

The pharmacokinetic properties of 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid have been evaluated through preclinical studies using animal models. These studies aim to determine parameters such as absorption, distribution, metabolism, excretion (ADME), toxicity profiles, and potential side effects. Pharmacokinetic data are essential for assessing drug bioavailability, duration of action, and dosing regimens required for effective therapeutic outcomes. Preliminary findings suggest that this compound exhibits favorable pharmacokinetic properties suitable for further development into an oral therapeutic agent.

The future direction of research on 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid includes expanding its chemical diversity through structural modifications aimed at improving potency, selectivity, and pharmacokinetic profiles. Techniques such as combinatorial chemistry and high-throughput screening (HTS) are being utilized to generate libraries of derivative compounds for systematic evaluation. Additionally, efforts are underway to explore novel formulations that enhance drug delivery efficiency while minimizing systemic exposure to potential side effects.

In conclusion,2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid (CAS No., 89969153_53_ ) represents a significant advancement in pharmaceutical chemistry due to its multifaceted biological activities and synthetic accessibility . Its potential applications span across various therapeutic areas including oncology , inflammation , neurology ,and metabolic disorders . Continued research efforts will be instrumental in translating these promising preclinical findings into effective clinical treatments , ultimately benefiting patients worldwide . p>

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